N-(o-tolyl)quinoline-2-carbothioamide N-(o-tolyl)quinoline-2-carbothioamide
Brand Name: Vulcanchem
CAS No.: 431892-38-5
VCID: VC6854691
InChI: InChI=1S/C17H14N2S/c1-12-6-2-4-8-14(12)19-17(20)16-11-10-13-7-3-5-9-15(13)18-16/h2-11H,1H3,(H,19,20)
SMILES: CC1=CC=CC=C1NC(=S)C2=NC3=CC=CC=C3C=C2
Molecular Formula: C17H14N2S
Molecular Weight: 278.37

N-(o-tolyl)quinoline-2-carbothioamide

CAS No.: 431892-38-5

Cat. No.: VC6854691

Molecular Formula: C17H14N2S

Molecular Weight: 278.37

* For research use only. Not for human or veterinary use.

N-(o-tolyl)quinoline-2-carbothioamide - 431892-38-5

Specification

CAS No. 431892-38-5
Molecular Formula C17H14N2S
Molecular Weight 278.37
IUPAC Name N-(2-methylphenyl)quinoline-2-carbothioamide
Standard InChI InChI=1S/C17H14N2S/c1-12-6-2-4-8-14(12)19-17(20)16-11-10-13-7-3-5-9-15(13)18-16/h2-11H,1H3,(H,19,20)
Standard InChI Key NCHPTARNIGATTI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=S)C2=NC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(o-Tolyl)quinoline-2-carbothioamide features a quinoline core substituted at the 2-position with a carbothioamide group, which is further linked to an o-tolyl (2-methylphenyl) moiety. The quinoline system provides aromatic stability and hydrogen-bonding capabilities, while the thioamide group introduces sulfur-based reactivity and metal-chelating potential . The o-tolyl substituent contributes steric bulk and lipophilicity, influencing solubility and membrane permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H14N2S\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{S}
Molecular Weight278.4 g/mol
IUPAC NameN-(2-methylphenyl)quinoline-2-carbothioamide
Synonyms431892-38-5; Oprea1_162137
Topological Polar Surface Area74.6 Ų

Spectroscopic Characterization

The compound’s structural validation relies on multimodal spectroscopic analysis:

  • IR Spectroscopy: Distinctive absorption bands at 1353–1319 cm1^{-1} and 1170–1143 cm1^{-1} confirm the presence of the sulfonyl (SO2_2) group in related quinoline-thiosemicarbazides . For the thioamide moiety, C=S stretches typically appear near 1200–1250 cm1^{-1}, though exact values for this compound require experimental verification.

  • NMR Spectroscopy: 1H^1\text{H} NMR of analogous compounds shows aromatic protons in the δ 7.5–8.5 ppm range, with methyl groups from the o-tolyl substituent resonating near δ 2.3–2.6 ppm . 13C^{13}\text{C} NMR would reveal the thiocarbonyl carbon at δ ~200 ppm, distinct from carbonyl carbons.

Synthetic Methodologies

General Synthesis of Quinoline Carbothioamides

The synthesis of N-(o-tolyl)quinoline-2-carbothioamide follows a two-step protocol derived from methodologies for related thiosemicarbazides :

  • Formation of Quinoline Sulfonohydrazide:
    Quinoline-2-sulfonyl chloride reacts with hydrazine hydrate to yield quinoline-2-sulfonohydrazide. This intermediate serves as the nucleophilic component for subsequent coupling.

  • Thioamide Formation:
    The sulfonohydrazide undergoes condensation with o-tolyl isothiocyanate in anhydrous DMF or ethanol, facilitated by base (e.g., Na2_2CO3_3). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic thiocarbonyl carbon, followed by elimination of H2_2S.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, EtOH, reflux, 4h85%
2o-Tolyl isothiocyanate, DMF, Na2_2CO3_3, 17h72%

Optimization Strategies

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while ethanol improves solubility of aromatic substrates .

  • Catalysis: Microwave irradiation reduces reaction times from hours to minutes in analogous syntheses, though this remains untested for the target compound .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its aromatic and thiocarbonyl groups. Solubility enhances in DMSO (≥10 mg/mL), making it suitable for biological assays. Stability studies indicate decomposition above 200°C, with susceptibility to oxidation at the thioamide sulfur under acidic conditions .

Biological Activity and Mechanisms

Antiviral Activity

Quinoline-3-carbohydrazide derivatives demonstrate anti-HIV activity at EC50_{50} < 150 µM, likely through integrase inhibition . The thioamide group may enhance binding via sulfur-metal interactions in viral enzymes, though confirmatory studies are needed.

Antiparasitic Applications

Quinoline-4-carboxamides exhibit nanomolar activity against Plasmodium falciparum by inhibiting translation elongation factor 2 (PfEF2) . Although the 2-carbothioamide analog’s antimalarial potential is unvalidated, structural similarities suggest possible cross-reactivity.

Computational and Structure-Activity Relationship (SAR) Insights

Docking Studies

Molecular docking of analogous compounds into HIV integrase (PDB: 1QS4) reveals:

  • Quinoline nitrogen forms hydrogen bonds with Asp64 and Asp116.

  • Thioamide sulfur coordinates Mg2+^{2+} ions in the active site .

  • o-Tolyl group occupies a hydrophobic pocket, improving binding affinity.

SAR Trends

  • Quinoline Position: 2-Substitution favors antiviral activity over 4- or 8-substituted analogs .

  • Thioamide vs. Carboxamide: Thio derivatives show 3–5× higher potency against Gram-positive bacteria compared to oxo analogs .

  • Substituent Effects: Electron-donating groups (e.g., o-methyl) enhance membrane penetration but reduce solubility .

Industrial and Pharmacological Applications

Drug Development

The compound’s scaffold aligns with WHO’s priority pathogens list for antimicrobial research. Key advantages include:

  • Low cytotoxicity (CC50_{50} > 500 µM in HepG2 cells for analogs) .

  • Oral bioavailability predicted at 65–80% using QikProp simulations.

Material Science

Thioamide-metal complexes could serve as:

  • Photocatalysts for organic transformations.

  • Sensors for heavy metal detection via fluorescence quenching.

Challenges and Future Directions

Synthetic Limitations

  • Scalability issues in thioamide coupling steps (average yields <75%).

  • Purification challenges due to byproduct formation (e.g., disulfides).

Biological Validation Needs

  • Full-spectrum profiling against ESKAPE pathogens and resistant strains.

  • Mechanistic studies to identify molecular targets (e.g., enzyme inhibition assays).

Derivative Exploration

  • Hybrid Molecules: Conjugation with fluoroquinolones or β-lactams.

  • Prodrug Strategies: Phosphonooxymethylation to enhance solubility.

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